2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine
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Overview
Description
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C11H6Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a purine ring substituted with chlorine and a chlorophenylsulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine typically involves the reaction of 2-chloropurine with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Scientific Research Applications
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(2-bromophenyl)sulfanyl-7H-purine
- 2-chloro-6-(2-fluorophenyl)sulfanyl-7H-purine
- 2-chloro-6-(2-methylphenyl)sulfanyl-7H-purine
Uniqueness
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
646510-33-0 |
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Molecular Formula |
C11H6Cl2N4S |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6Cl2N4S/c12-6-3-1-2-4-7(6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17) |
InChI Key |
IYALHUUXPBPCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NC(=NC3=C2NC=N3)Cl)Cl |
Origin of Product |
United States |
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